Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro-
Description
Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro- is a phenolic derivative featuring a cyclopropylmethyl-propylamino substituent at the 5-position and a nitro (NO₂) group at the 2-position. The nitro group at position 2 is a strong electron-withdrawing moiety, which may influence electronic properties, acidity, and reactivity compared to nitroso (NO)-containing analogs. Applications for such compounds are inferred from similar structures used as fluorescent probes in biological imaging .
Properties
CAS No. |
821776-73-2 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-[cyclopropylmethyl(propyl)amino]-2-nitrophenol |
InChI |
InChI=1S/C13H18N2O3/c1-2-7-14(9-10-3-4-10)11-5-6-12(15(17)18)13(16)8-11/h5-6,8,10,16H,2-4,7,9H2,1H3 |
InChI Key |
LHYKVTHMHVRUCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process usually requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing automated reactors and precise control systems to maintain reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic medium can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Halogenated phenols and nitrophenols.
Scientific Research Applications
Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including oxidative stress response, signal transduction, and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table highlights key structural differences between Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro- and related compounds from the evidence:
*EWG = Electron-Withdrawing Group
Key Differences:
Substituent at Position 5: The cyclopropylmethyl-propylamino group in the target compound introduces steric hindrance and lipophilicity due to the cyclopropane ring. Cyclopropane’s ring strain may enhance reactivity or alter binding interactions in biological systems compared to unstrained alkyl chains.
Functional Group at Position 2: The nitro (NO₂) group in the target compound is more electron-withdrawing than the nitroso (NO) groups in analogs. This difference could reduce the phenolic ring’s electron density, increasing acidity (lower pKa) and altering spectral properties (e.g., UV-Vis absorption) . Nitroso groups are redox-active and prone to tautomerization, whereas nitro groups are more chemically stable but may quench fluorescence in imaging applications .
Physicochemical Properties (Inferred)
- Lipophilicity: The cyclopropylmethyl group likely increases logP compared to linear alkylamino analogs, enhancing membrane permeability in biological systems .
- Acidity: The nitro group’s electron-withdrawing effect may lower the phenolic OH pKa relative to nitroso analogs, influencing solubility and ionization in aqueous environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
